molecular formula C13H21NO3 B14485829 Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate CAS No. 63941-15-1

Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate

Cat. No.: B14485829
CAS No.: 63941-15-1
M. Wt: 239.31 g/mol
InChI Key: ZAJUAIJZCNQJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-oxo-2-azaspiro[45]decan-2-yl)acetate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate is unique due to its specific functional groups and the ethyl ester moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63941-15-1

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetate

InChI

InChI=1S/C13H21NO3/c1-2-17-12(16)9-14-10-13(8-11(14)15)6-4-3-5-7-13/h2-10H2,1H3

InChI Key

ZAJUAIJZCNQJNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC2(CCCCC2)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.